molecular formula C6H10O2 B13058191 (1R,4R)-4-Methoxycyclopent-2-en-1-ol

(1R,4R)-4-Methoxycyclopent-2-en-1-ol

Katalognummer: B13058191
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: ABYAXJPWNDLTMQ-WDSKDSINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4R)-4-Methoxycyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring substituted with a methoxy group and a hydroxyl group. This compound is notable for its stereochemistry, with both substituents positioned in a specific spatial arrangement, denoted by the (1R,4R) configuration. This stereochemistry can significantly influence the compound’s chemical behavior and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-4-Methoxycyclopent-2-en-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclopentene derivative.

    Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation or other selective hydroxylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4R)-4-Methoxycyclopent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH₄ (Lithium aluminium hydride) are typical.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products

    Oxidation: Formation of cyclopentenone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,4R)-4-Methoxycyclopent-2-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism by which (1R,4R)-4-Methoxycyclopent-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,4R)-4-Hydroxycyclopent-2-en-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R,4R)-4-Methoxycyclohex-2-en-1-ol: Similar structure but with a cyclohexene ring instead of a cyclopentene ring.

Uniqueness

(1R,4R)-4-Methoxycyclopent-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group can participate in unique interactions compared to hydroxyl or other substituents, making it valuable in various applications.

Eigenschaften

Molekularformel

C6H10O2

Molekulargewicht

114.14 g/mol

IUPAC-Name

(1R,4R)-4-methoxycyclopent-2-en-1-ol

InChI

InChI=1S/C6H10O2/c1-8-6-3-2-5(7)4-6/h2-3,5-7H,4H2,1H3/t5-,6-/m0/s1

InChI-Schlüssel

ABYAXJPWNDLTMQ-WDSKDSINSA-N

Isomerische SMILES

CO[C@@H]1C[C@H](C=C1)O

Kanonische SMILES

COC1CC(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.